Bamethan

Pharmacokinetics ADME Peripheral Vasodilators

Bamethan (butyl-sympatol, Vasculat) is an adrenaline-derived, small-molecule vasodilator belonging to the 2-amino-1-phenylethanol class (ATC code C04AA31). It relaxes peripheral vascular smooth muscle primarily via β-adrenergic receptor agonism.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 3703-79-5
Cat. No. B1667733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamethan
CAS3703-79-5
Synonymsametan
bamethan
bamethan sulfate
bamethane
Bupatol
Butyl-Sympatol
butylnorsynephrin
Emasex A
N-butylnorsympathone
Vasculat
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCNCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3
InChIKeyRDUHXGIIUDVSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bamethan (CAS 3703-79-5) for Peripheral Vasodilation Research: A Procurement-Focused Baseline


Bamethan (butyl-sympatol, Vasculat) is an adrenaline-derived, small-molecule vasodilator belonging to the 2-amino-1-phenylethanol class (ATC code C04AA31). It relaxes peripheral vascular smooth muscle primarily via β-adrenergic receptor agonism . Developed by C. H. Boehringer Sohn and historically used for peripheral circulatory disorders such as Raynaud's syndrome, its chemical formula is C₁₂H₁₉NO₂ (Mᵣ 209.28 g mol⁻¹), and it is commonly supplied as the hemisulfate salt (CAS 5716-20-1) .

Why Generic Vasodilator Substitution Fails: Bamethan vs. Its Closest In-Class Analogs


Bamethan sits within the ATC C04AA subgroup alongside isoxsuprine (C04AA01) and buphenine/nylidrin (C04AA02). Despite this shared classification, significant differences in defined daily dose (75 mg for bamethan vs. 60 mg for isoxsuprine and 30 mg for buphenine ), plasma protein binding via α₁-acid glycoprotein (AAG) affinity , pharmacokinetic half-life (Bamethan t₁/₂ 2.5 h vs. Isoxsuprine t₁/₂ 1.5 h ), and hERG liability (Bamethan IC₅₀ 20 µM ) mean that none of these compounds can be considered directly interchangeable in pharmacological assays or therapeutic contexts. Simply substituting one C04AA agent for another without accounting for these orthogonal properties risks confounding experimental outcomes or misinterpreting structure-activity relationships. The quantitative evidence below details exactly where bamethan diverges from its apparent peers.

Bamethan Quantitative Differentiation Evidence: Head-to-Head Data vs. Isoxsuprine, Nylidrin and Buflomedil


Pharmacokinetic Half-Life Advantage: Bamethan 2.5 h vs. Isoxsuprine 1.5 h

Bamethan's elimination half-life is 2.5 h following intravenous administration in humans . In contrast, the clinically established half-life for isoxsuprine is 1.5 h . This 67% longer exposure duration may reduce dosing frequency in experimental models.

Pharmacokinetics ADME Peripheral Vasodilators

Defined Daily Dose Differentiation: Bamethan 75 mg vs. Buphenine 30 mg vs. Isoxsuprine 60 mg

The WHO-established Defined Daily Dose (DDD) for bamethan is 75 mg orally, substantially higher than the 30 mg DDD for buphenine (nylidrin) and above the 60 mg DDD for isoxsuprine . This reflects fundamentally different potencies at the target receptor and/or differences in first-pass metabolism.

Clinical Pharmacology Dosage Rationale ATC Classification

Plasma Protein Binding Selectivity: Bamethan Binds AAG While Isoxsuprine Shows Negligible Interaction

Among phenolic-like β-agonists, bamethan, nylidrin and ritodrine show effective binding to α₁-acid glycoprotein (AAG) affinity columns, whereas salbutamol (protein binding ~5%), fenoterol and isoxsuprine exhibit minimal interaction . The AAG:drug molar ratio was calculated as 4.5:1 for compounds exhibiting binding . In contrast, isoxsuprine from the same C04AA subgroup is specifically noted among those that 'hardly interacted.' This qualitative but robust difference allows selective extraction and purification.

Plasma Protein Binding Alpha-1-Acid Glycoprotein Analytical Method Development

Electrochemical Oxidation Signature: Bamethan Ep(I) 624 mV vs. Isoxsuprine 654 mV

Using graphite nanosheet-modified glassy carbon electrodes, the first oxidation peak potential (Ep(I)) for bamethan was recorded at 624 mV, distinctly separate from isoxsuprine at 654 mV (Δ = 30 mV) and fenoterol at 656 mV . These differential pulse voltammetry signatures provide a structural-electronic fingerprint suitable for compound identification and purity assessment.

Electrochemistry Voltammetric Detection Analytical Chemistry

hERG Cardiac Safety Liability: Bamethan IC₅₀ 20 µM vs. Buflomedil-Class Benchmark

Bamethan exhibits hERG potassium channel inhibition with an IC₅₀ of 20 µM (20,000 nM) measured by automated patch-clamp electrophysiology . While a direct isoxsuprine hERG value is absent from authoritative databases, buflomedil — another peripheral vasodilator in ATC subgroup C04AX — has been withdrawn in some jurisdictions due to cardiac toxicity. The available IC₅₀ of 20 µM for bamethan places it near the upper boundary of the preclinical safety window (generally IC₅₀ > 30 µM is considered low risk; > 10 µM is moderate).

Cardiac Safety hERG Inhibition Toxicology

Intra-Operative Graft Flow Augmentation: Dose-Response of Bamethan vs. Papaverine in Human Bypass Surgery

In a direct intra-operative comparison involving 31 patients undergoing femoro-popliteal reversed saphenous vein bypass grafting, 100 mg of bamethan injected into the popliteal artery produced a dose-dependent increase in graft blood flow, though the augmentation with 40 mg papaverine was statistically superior (p < 0.001) . Both drugs showed significantly greater flow increases when injected into the popliteal artery versus the common femoral artery (p < 0.01).

Vascular Surgery Blood Flow Augmentation Clinical Pharmacology

Evidence-Based Scenarios for Procuring Bamethan Over Its Analogs


Peripheral Vascular Disease Models Requiring Extended Dosing Intervals

Preclinical rodent models of hindlimb ischemia or Raynaud's phenomenon that require vasodilator exposure over several hours benefit from bamethan's 2.5 h half-life , which is 67% longer than isoxsuprine's 1.5 h . This translates to fewer daily administrations and more stable hemodynamic parameters, reducing handling stress confounds.

Analytical Method Development Leveraging AAG-Specific Extraction Selectivity

When developing LC-MS/MS or HPLC-UV methods for β-agonist panels in plasma or urine, bamethan's strong affinity for α₁-acid glycoprotein (AAG) enables selective solid-phase extraction . In contrast, isoxsuprine and salbutamol show negligible AAG interaction, making bamethan uniquely suited for workflows requiring AAG-mediated clean-up prior to analysis.

Electrochemical Sensor and Purity Testing Protocols for β₂-Agonists

Bamethan's characteristic oxidation peak at Ep(I) 624 mV on graphite nanosheet-modified electrodes, distinguishable from isoxsuprine (654 mV) and clenbuterol (785 mV) , makes it an ideal standard for calibrating voltammetric sensors used in regulatory β₂-agonist residue monitoring or pharmaceutical purity testing.

Cardiac Safety Profiling of Peripheral Vasodilators: hERG Benchmarking

For integrated cardiovascular safety assessment, bamethan's hERG IC₅₀ of 20 µM serves as a defined liability benchmark. When comparing peripheral vasodilators for lead selection in drug discovery, this value allows direct ranking against compounds with known or absent hERG data, including buflomedil (no authoritative hERG IC₅₀ published), enabling informed risk-benefit decisions.

Quote Request

Request a Quote for Bamethan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.